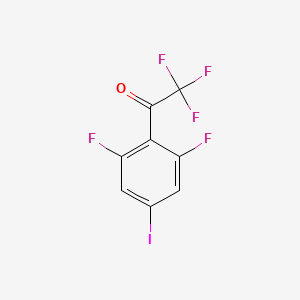
4'-Iodo-2,2,2,2',6'-pentafluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one is a fluorinated organic compound characterized by the presence of iodine and fluorine atoms on a phenyl ring, along with a trifluoromethyl ketone group
Preparation Methods
The synthesis of 1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-iodophenol and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts and Reagents: Catalysts like Lewis acids (e.g., aluminum chloride) may be employed to facilitate the reaction. The reaction mixture is stirred at a controlled temperature, typically around room temperature to 50°C.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can affect signaling pathways by altering the activity of key proteins involved in cellular processes, such as apoptosis and inflammation.
Comparison with Similar Compounds
1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,6-difluoro-4-iodophenylmethanol and 2,6-difluoro-4-iodophenylacetic acid share structural similarities.
Uniqueness: The presence of both iodine and trifluoromethyl groups in 1-(2,6-Difluoro-4-iodophenyl)-2,2,2-trifluoroethan-1-one imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
1208076-04-3 |
|---|---|
Molecular Formula |
C8H2F5IO |
Molecular Weight |
336.00 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-iodophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2F5IO/c9-4-1-3(14)2-5(10)6(4)7(15)8(11,12)13/h1-2H |
InChI Key |
VWFPLVFACKIIMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















